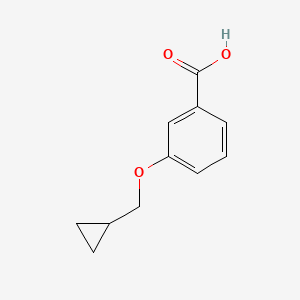
3-(cyclopropylmethoxy)benzoic Acid
Overview
Description
3-(Cyclopropylmethoxy)benzoic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, where a cyclopropylmethoxy group is attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 3-(cyclopropylmethoxy)benzoic Acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with TGF-β1, inhibiting its function . Specifically, it reduces the phosphorylation levels of Smad2/3 proteins, which are key components in the TGF-β1 signaling pathway . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby disrupting the downstream signaling of TGF-β1 .
Biochemical Pathways
The TGF-β1/Smad pathway is the primary biochemical pathway affected by this compound . Normally, TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This complex moves to the nucleus and regulates the expression of target genes, triggering the Epithelial-Mesenchymal Transition (EMT) process in epithelial cells . By inhibiting this process, this compound prevents the excessive deposition of extracellular matrix components, a key factor in fibrosis .
Result of Action
The inhibition of TGF-β1 by this compound results in several molecular and cellular effects. It reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . These changes lead to the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .
Biochemical Analysis
Biochemical Properties
It is known that this compound is an intermediate metabolite of an active small molecule compound
Cellular Effects
In a study, it was found that 3-(Cyclopropylmethoxy)benzoic Acid has inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation of in vitro cultured A549 cells . The compound inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin . This suggests that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation. It was found to inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increase the expression of E-cadherin . Accordingly, Smad2/3 phosphorylation levels were significantly reduced by the treatment of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopropylmethoxy)benzoic acid typically involves the following steps:
O-Alkylation: The starting material, 3-hydroxybenzoic acid, undergoes O-alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of sodium hydroxide as a base in the O-alkylation step is preferred due to its cost-effectiveness and ease of handling .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium chlorite, sulfamic acid.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid .
Scientific Research Applications
3-(Cyclopropylmethoxy)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting respiratory diseases like chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis.
Biological Research: Studies have shown its potential in inhibiting epithelial-mesenchymal transformation, which is relevant in the treatment of idiopathic pulmonary fibrosis.
Materials Science: It can be used in the development of new materials with specific properties due to its unique chemical structure.
Comparison with Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound is similar in structure but has additional fluorine atoms, which can alter its chemical properties and biological activity.
Uniqueness: 3-(Cyclopropylmethoxy)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit TGF-β1-induced epithelial-mesenchymal transformation makes it particularly valuable in the context of pulmonary fibrosis research .
Properties
IUPAC Name |
3-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMIJKYUMSWZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047680-61-4 | |
| Record name | 3-(cyclopropylmethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
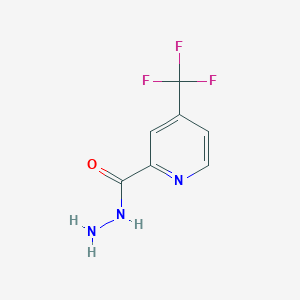
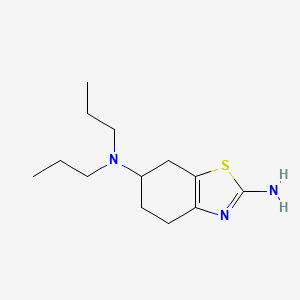
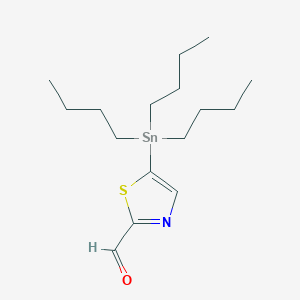
![1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B3077328.png)
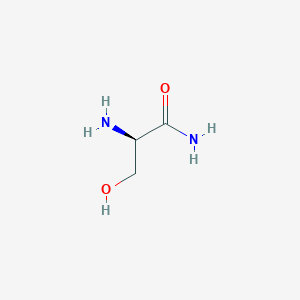
![(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077345.png)
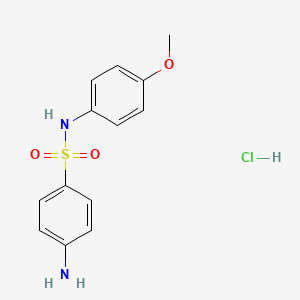
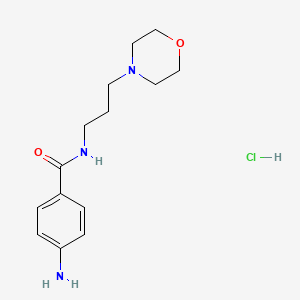
![{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride](/img/structure/B3077363.png)
![[2-(1H-indol-1-yl)ethyl]methylamine oxalate](/img/structure/B3077367.png)
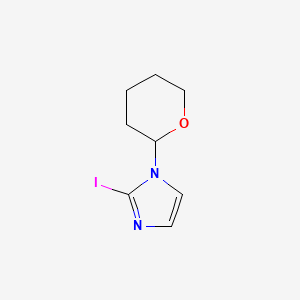

![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B3077381.png)
![1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide](/img/structure/B3077395.png)
